1,2-di-O-sinapoyl-beta-D-glucose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32O14 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H32O14/c1-36-16-9-14(10-17(37-2)23(16)32)5-7-21(30)41-27-26(35)25(34)20(13-29)40-28(27)42-22(31)8-6-15-11-18(38-3)24(33)19(12-15)39-4/h5-12,20,25-29,32-35H,13H2,1-4H3/b7-5+,8-6+/t20-,25-,26+,27-,28+/m1/s1 |
InChI Key |
KQDOTXAUJBODDM-STUNQXDBSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)CO)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 1,2 Di O Sinapoyl Beta D Glucose
Identification in Plant Species and Genera
1,2-di-O-sinapoyl-beta-D-glucose has been identified in several plant species, primarily within the Brassicaceae family.
This compound is a known constituent of Brassica napus, commonly known as rapeseed. nih.govplantaedb.com It is one of the major phenolic compounds found in this plant, alongside sinapine (B1681761) and sinapic acid. researchgate.net The formation of the complex pattern of sinapate esters in B. napus seeds is dependent on the presence of its precursor, 1-O-sinapoyl-beta-D-glucose. researchgate.net
The presence of this compound has also been reported in wild radish (Raphanus raphanistrum). nih.gov Wild radish is recognized as a significant weed in small grain crops and is also utilized as a cover crop due to its production of glucosinolates. core.ac.uk
Cultivated radish (Raphanus sativus) is another species in which this compound has been identified. nih.gov In red radish (Raphanus sativus L. var. sativus), protein preparations from the cotyledons catalyze the formation of depsides using 1-O-acyl glucose conjugates like 1-O-sinapoyl-β-D-glucose as donors. nih.govebi.ac.uk
While extensive research has been conducted on the phytochemical composition of Descurainia sophia (flixweed), which includes the isolation of various compounds like cardiac glycosides, flavonoids, and other phenols such as sinapic acid and sinapine bisulfate, the direct identification of this compound in this species is not explicitly documented in the provided search results. nih.gov
Distribution within Plant Organs and Tissues
In Brassicaceous plants like rapeseed, sinapoyl esters are abundant. nih.gov Sinapine, a related compound, accumulates predominantly in the embryo of the developing seed. nih.gov Upon germination, sinapine is metabolized to sinapoylmalate, which is then stored in the cotyledons of the seedling. nih.gov In red radish, the enzymatic activity related to sinapoylglucose, a precursor, is maximal in the cotyledons of 10-14-day-old seedlings. nih.gov
Influence of Environmental Factors on Accumulation Patterns
The accumulation of polar phytochemicals, including sinapic acid derivatives, in plants like Brassica napus is significantly influenced by both genetic background and agronomical conditions. researchgate.net A study on B. napus seeds from different regions showed that the expression of 1-O-sinapoyl-beta-D-glucose, a precursor, varied depending on the growing environment. researchgate.net For instance, its expression was higher in seeds from the Meurthe-et-Moselle region compared to the Loiret region across all studied varieties. researchgate.net This suggests that environmental factors play a crucial role in the metabolic pathways leading to the accumulation of these compounds. researchgate.net
Comparative Analysis with Other Sinapoyl Glycosides
1-O-sinapoyl-beta-D-glucose serves as a central precursor in the biosynthesis of other sinapate esters. researchgate.net It is formed by the transfer of a glucose molecule to sinapic acid and is subsequently used to produce sinapine in seeds and sinapoylmalate in leaves. researchgate.netnih.gov Given its role as a key metabolic intermediate, it is found in a variety of plants, including Brassica napus, white cabbage, corn, and the common pea. researchgate.nethmdb.cafoodb.ca
Sinapoylcholine (Sinapine) is arguably the most well-known sinapoyl ester and is particularly abundant in the seeds of many Brassicaceae species, including rapeseed (Brassica napus). nih.govnih.gov Its high concentration in seeds suggests a role as a storage compound. researchgate.net
Sinapoylmalate , in contrast, primarily accumulates in the epidermal tissues of leaves and is strongly implicated in protecting the plant from the damaging effects of UV-B radiation. researchgate.netnih.govsmolecule.com It acts as a natural sunscreen for the plant. smolecule.com Its presence is characteristic of the leaves of many brassicaceous plants, including the model organism Arabidopsis thaliana. researchgate.net
The following interactive table provides a comparative overview of the natural distribution of these key sinapoyl glycosides.
| Compound Name | Primary Location in Plant | Key Plant Sources |
| This compound | Intermediate, found in various tissues | Brassica napus, Raphanus raphanistrum, Raphanus sativus nih.gov |
| 1-O-sinapoyl-beta-D-glucose | Central metabolic intermediate | Brassica napus, Arabidopsis thaliana, White Cabbage, Corn, Common Pea researchgate.nethmdb.cafoodb.ca |
| Sinapoylcholine (Sinapine) | Seeds | Widespread in Brassicaceae, especially Brassica napus nih.govresearchgate.netnih.gov |
| Sinapoylmalate | Leaves (epidermis) | Arabidopsis thaliana, Brassica species researchgate.netnih.govsmolecule.com |
Biosynthetic Pathways and Metabolic Roles of 1,2 Di O Sinapoyl Beta D Glucose
Position within the Phenylpropanoid Biosynthetic Pathway
The synthesis of 1,2-di-O-sinapoyl-beta-D-glucose is a branch of the general phenylpropanoid pathway, a metabolic cascade that produces a wide array of phenolic compounds in plants from the amino acid Phenylalanine. bioone.org This pathway is fundamental for the synthesis of structural polymers like lignin (B12514952), as well as secondary metabolites such as flavonoids and sinapate esters, which play crucial roles in plant development and defense against environmental stresses. bioone.orgresearchgate.net
The journey begins with the conversion of Phenylalanine to trans-cinnamic acid, which then undergoes a series of hydroxylations and methylations to form sinapic acid. nih.gov Sinapic acid is a key intermediate that serves as the backbone for a variety of sinapate esters. nih.gov The pathway leading to this compound diverges through the formation of an activated glucose ester, 1-O-sinapoyl-beta-D-glucose. bioone.orgnih.gov This activated molecule is then the direct substrate for the final step in the synthesis of this compound, a reaction that is particularly predominant in etiolated seedlings of species like Arabidopsis thaliana. nih.gov This compound is one of many sinapate esters produced by plants, which also include sinapoylcholine and sinapoylmalate, the latter being a major sinapate ester in the leaves of Arabidopsis. bioone.orgnih.gov
Precursors and Substrates in Metabolic Pathways
The formation of this compound relies on the availability of specific precursor molecules that are themselves products of earlier metabolic steps.
The immediate and essential precursor for the synthesis of this compound is 1-O-sinapoyl-beta-D-glucose. researchgate.netwikipedia.org This molecule serves as a high-energy acyl donor, a property conferred by the ester linkage to the anomeric carbon of glucose. nih.gov In the key biosynthetic reaction, two molecules of 1-O-sinapoyl-beta-D-glucose are utilized. nih.govwikipedia.org One molecule acts as the acyl donor, providing a sinapoyl group, while the second molecule functions as the acyl acceptor. nih.govresearchgate.net This transacylation reaction results in the formation of one molecule of this compound and the release of one molecule of D-glucose. wikipedia.org The role of 1-O-sinapoyl-beta-D-glucose is central not only to this specific reaction but also to the synthesis of other important sinapate esters, such as sinapoylmalate and sinapoylcholine, where it also serves as the sinapoyl group donor. ontosight.aitandfonline.comnih.gov
The synthesis of the direct precursor, 1-O-sinapoyl-beta-D-glucose, begins with sinapic acid. Sinapic acid is first synthesized through the core phenylpropanoid pathway. bioone.org It is then activated in a reaction catalyzed by a glucosyltransferase. bioone.orgnih.gov
Specifically, the enzyme Sinapate:UDP-glucose glucosyltransferase (SGT) facilitates the transfer of a glucose moiety from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to the carboxyl group of sinapic acid. bioone.org UDP-glucose is a common high-energy donor of glucose used in a multitude of biosynthetic pathways in organisms, from bacteria to plants. nih.govnih.gov This enzymatic step yields 1-O-sinapoyl-beta-D-glucose, the activated intermediate essential for subsequent reactions. bioone.orgnih.gov Mutants deficient in the gene for this glucosyltransferase are unable to efficiently convert sinapic acid to sinapoylglucose. nih.gov
Catabolism and Degradation Pathways of this compound
The catabolism of sinapate esters is a crucial process for recycling valuable metabolites during plant development, such as choline (B1196258) from sinapine (B1681761) during seed germination. nih.gov While specific enzymes that exclusively degrade this compound have not been extensively characterized, the degradation pathway is presumed to involve the activity of esterases. These enzymes catalyze the hydrolysis of ester bonds, which would break down this compound into its constituent parts: two molecules of sinapic acid and one molecule of glucose.
Evidence for this proposed pathway comes from the well-documented catabolism of other sinapate esters. For example, sinapine is hydrolyzed by sinapine esterase (SCE) to release sinapic acid and choline. fao.orgresearchgate.net This enzymatic activity is critical in germinating seeds, providing a source of choline for various metabolic processes. nih.gov Similarly, the enzymatic hydrolysis of ester linkages between p-hydroxycinnamic acids (like sinapic acid) and carbohydrates is a known biological process. nih.gov Studies utilizing recombinant cinnamoyl or feruloyl esterases from fungi like Aspergillus niger have demonstrated the effective cleavage of such ester bonds to release free p-hydroxycinnamic acids from plant biomass. nih.gov
Given that this compound is a di-ester of sinapic acid and glucose, its degradation would likely proceed via a two-step hydrolysis catalyzed by one or more carboxylesterases:
Step 1: Hydrolysis of one sinapoyl group to yield 1-O-sinapoyl-β-D-glucose (or 2-O-sinapoyl-β-D-glucose) and one molecule of free sinapic acid.
Step 2: Hydrolysis of the remaining sinapoyl ester to yield D-glucose and a second molecule of sinapic acid.
These degradation products, sinapic acid and glucose, can then be re-integrated into the plant's primary and secondary metabolic pathways.
Metabolic Flux Analysis and Regulation of this compound
The biosynthesis of this compound is tightly integrated within the broader phenylpropanoid pathway and is subject to complex regulatory controls that dictate the flow of metabolites, or metabolic flux, towards various sinapate esters. researchgate.net The regulation occurs at multiple levels, including gene transcription, enzyme activity, and the availability of precursors and competing substrates.
Transcriptional and Developmental Regulation: The accumulation of sinapate esters is developmentally regulated. nih.gov The expression of genes encoding key biosynthetic enzymes, such as UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT), is under strict transcriptional control during seed development and germination. nih.govresearchgate.net For instance, in Brassica napus, the transcript levels for BnSGT1 and BnSCT correlate closely with the accumulation kinetics of their respective metabolic products. nih.gov The formation of this compound, being dependent on the availability of the precursor 1-O-sinapoyl-β-D-glucose, is thus indirectly controlled by the flux through the initial steps of sinapate ester synthesis.
Regulation by Environmental Factors: Environmental cues such as light play a significant role in modulating the sinapate ester profile. SMT activity in radish cotyledons, for example, is influenced by light. nih.gov Furthermore, there is a demonstrated link between nitrate (B79036) availability and the regulation of this pathway. nih.govepa.gov Studies have shown that nitrate reductase activity, which is regulated by nitrogen and carbon metabolites, can influence the production of nitric oxide (NO), a signaling molecule that in turn can affect SMT activity. researchgate.net This suggests that the plant's nitrogen status can modulate the metabolic flux towards different sinapoyl esters.
Metabolic Flux and Pathway Interplay: Metabolic flux analysis helps in understanding the distribution of carbon and other elements through interconnected metabolic pathways. The sinapate ester pathway is a clear example of metabolic branching, where 1-O-sinapoyl-β-D-glucose stands as a central, energy-rich intermediate that can be channeled towards different end products.
Competition for Substrate: SMT, SST, SCT, and SAT all compete for the same acyl donor, 1-O-sinapoyl-β-D-glucose. The relative activities and expression levels of these enzymes will therefore determine the metabolic flux towards sinapoylmalate, this compound, sinapine, or sinapoylated anthocyanins, respectively. researchgate.net
Mutant Analysis: The role of SMT in controlling metabolic flux is clearly demonstrated in sng1 (sinapoylglucose accumulator 1) mutants of Arabidopsis. These mutants lack SMT activity and, as a result, the flux towards sinapoylmalate is blocked, leading to a significant accumulation of the substrate 1-O-sinapoyl-β-D-glucose. researchgate.net
Interaction with Other Pathways: There is a complex interplay between the metabolism of sinapate esters and other branches of the phenylpropanoid pathway, such as lignin and anthocyanin biosynthesis. researchgate.net For example, under UV-B stress, there can be a redirection of metabolic flux towards the synthesis of sinapoylated anthocyanins, which serve as UV protectants. researchgate.net This highlights the plasticity of the network in response to environmental challenges.
Table 2: Factors Regulating Metabolic Flux Towards Sinapate Esters
| Regulatory Factor | Level of Control | Effect on Pathway | Reference |
|---|---|---|---|
| Developmental Stage | Transcriptional | Expression of key enzymes (SGT, SCT, SMT) changes during seed development and germination, altering the profile of accumulated esters. | nih.gov |
| Light | Enzymatic/Transcriptional | Influences SMT activity and can affect the overall phenylpropanoid pathway. | nih.gov |
| Nitrate Availability | Metabolic Signaling | Affects nitrate reductase activity, which can modulate SMT activity via nitric oxide signaling. | researchgate.netnih.gov |
| Substrate Competition | Enzymatic | Relative activities of SMT, SST, SCT, and SAT determine the partitioning of the common precursor 1-O-sinapoyl-β-D-glucose. | researchgate.net |
| Genetic Factors | Genetic | Mutations in key enzyme genes (e.g., sng1) block specific branches of the pathway, causing redirection of metabolic flux. | researchgate.net |
Enzymology of 1,2 Di O Sinapoyl Beta D Glucose Formation and Interconversion
Characterization of Key Acyltransferases
The primary enzymes responsible for the metabolism of sinapoylglucose esters, including the formation of 1,2-di-O-sinapoyl-beta-D-glucose, belong to the serine carboxypeptidase-like (SCPL) protein family. nih.govnih.gov These enzymes are remarkable because they have evolved from ancestral hydrolytic enzymes (serine carboxypeptidases) to perform acyl transfer (transacylation) reactions, utilizing acyl-glucose esters as high-energy donors instead of the more common Coenzyme A thioesters. nih.gov
In the model plant Arabidopsis thaliana, several key SCPL acyltransferases have been identified and characterized. These include sinapoylglucose:malate (B86768) sinapoyltransferase (SMT), also known as SNG1, and sinapoylglucose:sinapoylglucose sinapoyltransferase (SST). nih.govnih.gov While SMT's primary function is to transfer a sinapoyl group from 1-O-sinapoyl-β-D-glucose to malate, it also exhibits a side activity that produces 1,2-di-O-sinapoyl-β-D-glucose. nih.gov The enzyme specifically responsible for the synthesis of 1,2-di-O-sinapoyl-β-D-glucose from two molecules of 1-O-sinapoyl-β-D-glucose is encoded by the gene At2g23010, and this activity is also shared by SNG1 and the protein encoded by At2g22980. nih.govnih.gov
The formation of this compound is a disproportionation reaction catalyzed by an enzyme classified as sinapoylglucose-sinapoylglucose O-sinapoyltransferase (EC 2.3.1.103). wikipedia.org This enzyme specifically uses two molecules of 1-O-sinapoyl-beta-D-glucoside as both acyl donor and acyl acceptor. wikipedia.org The reaction is highly regioselective, transferring the sinapoyl group from the first molecule to the 2-hydroxyl position of the glucose moiety of the second molecule, yielding this compound and a free D-glucose molecule. wikipedia.org
The SCPL acyltransferases in Arabidopsis exhibit distinct yet overlapping substrate specificities. nih.govusda.gov While the enzyme encoded by At2g23010 (SST) efficiently catalyzes the formation of 1,2-disinapoylglucose, SNG1 (SMT) primarily targets L-malate as its acyl acceptor but retains the ability to use a second molecule of sinapoylglucose as an acceptor, albeit less efficiently. nih.govnih.gov This functional overlap suggests a recent evolutionary divergence. The differences in their acceptor specificities are attributed to subtle variations in their amino acid sequences, as these proteins share a high degree of identity (71-78%). usda.govoup.com
| Enzyme (Gene) | Primary Acyl Donor | Primary Acyl Acceptor | Primary Product | Side Reaction Product |
|---|---|---|---|---|
| Sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) (At2g23010) | 1-O-sinapoyl-β-D-glucose | 1-O-sinapoyl-β-D-glucose | 1,2-di-O-sinapoyl-β-D-glucose | N/A |
| Sinapoylglucose:malate sinapoyltransferase (SMT/SNG1) (At2g22990) | 1-O-sinapoyl-β-D-glucose | L-Malate | Sinapoylmalate | 1,2-di-O-sinapoyl-β-D-glucose |
| At2g22980 protein | 1-O-sinapoyl-β-D-glucose | 1-O-sinapoyl-β-D-glucose | 1,2-di-O-sinapoyl-β-D-glucose | N/A |
The catalytic mechanism of SCPL acyltransferases has been investigated through enzyme kinetics and structural studies. nih.govnih.gov The reaction is believed to follow a random sequential Bi-Bi mechanism, where both the acyl donor (1-O-sinapoyl-β-D-glucose) and the acyl acceptor must bind to the enzyme's active site before the acyl transfer can occur. nih.govnih.gov
A key feature of this mechanism is the formation of a transient acyl-enzyme intermediate. nih.gov Evidence for this intermediate comes from the observation that SMT can also catalyze a minor hydrolytic reaction, releasing free sinapic acid from the 1-O-sinapoyl-β-D-glucose donor. nih.gov This suggests that a sinapoyl group is first transferred from the donor to a serine residue in the enzyme's active site, forming the covalent intermediate, before being transferred to the final acceptor molecule. nih.govnih.gov This mechanism is a hallmark of enzymes that have evolved from hydrolases, retaining the core catalytic machinery but adapting it for transfer reactions. nih.gov
Structurally, the acyltransferases responsible for sinapoylglucose metabolism are related to serine carboxypeptidases. nih.govnih.gov They possess the conserved catalytic triad (B1167595) of serine, aspartic acid, and histidine residues that is characteristic of this enzyme superfamily. nih.govnih.gov However, specific amino acid substitutions elsewhere in the protein structure have adapted the active site to favor transacylation over hydrolysis. nih.gov
Homology modeling based on known crystal structures of related hydrolases has provided insights into the active site architecture. nih.gov Docking studies with SMT suggest how two molecules of 1-O-sinapoyl-β-D-glucose can fit within the active site, positioning them for the intermolecular reaction that forms the 1,2-disinapoyl ester. nih.gov A critical evolutionary adaptation identified in SCPL acyltransferases is a Glu/Asp substitution at the position immediately preceding the catalytic serine. nih.gov This residue is highly conserved among these acyltransferases and is thought to be crucial for properly binding the acyl donor, 1-O-sinapoyl-β-D-glucose, and facilitating the transfer reaction. nih.gov
Genetic Regulation of Enzyme Expression
In Arabidopsis, the genes encoding the SCPL acyltransferases involved in sinapate ester metabolism are often located in tandemly arranged clusters within the genome. nih.govnih.gov The gene for SMT (SNG1, At2g22990) is part of a five-gene cluster on chromosome 2, which also includes the genes for SST (At2g23010), SAT (At2g23000), and At2g22980. nih.govusda.gov This genomic organization suggests that the different enzyme functionalities arose from gene duplication events followed by neofunctionalization and subfunctionalization. nih.gov
Biotransformation Processes Involving this compound
This compound is a central, albeit transient, intermediate in the complex network of sinapate ester biosynthesis. Its primary biotransformation is its formation from the activated precursor 1-O-sinapoyl-β-D-glucose. This reaction is essentially a metabolic branch point.
The formation of 1,2-di-O-sinapoyl-β-D-glucose represents a "disproportionation" where one molecule of the high-energy acyl donor is used to acylate another, rather than a different acceptor like malate or choline (B1196258). nih.gov The accumulation of this compound can be seen in mutants where the downstream enzymes, such as SMT, are less active or absent. For example, the analysis of sng1 mutants in Arabidopsis was critical in elucidating the roles of these enzymes, as the deletion of multiple genes in the cluster led to the absence of 1,2-disinapoyl-Glc. nih.gov This demonstrates its position as an intermediate that is typically converted into other products in wild-type plants.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-O-sinapoyl-beta-D-glucoside |
| D-glucose |
| Sinapic acid |
| L-malate |
| Sinapoylmalate |
| Choline |
| Sinapoylcholine |
| Anthocyanins |
Advanced Methodologies for the Isolation and Structural Elucidation of 1,2 Di O Sinapoyl Beta D Glucose
Extraction Techniques from Plant Matrices
The journey to isolating 1,2-di-O-sinapoyl-beta-D-glucose begins with its extraction from plant sources, notably from the cotyledons of species such as Red Radish (Raphanus sativus). nih.gov Given the polar nature of this glycosidic ester, the extraction process is designed to efficiently solubilize semi-polar metabolites while minimizing the co-extraction of lipids and other interfering substances.
A widely adopted method involves the use of aqueous-alcoholic solutions. nih.gov Plant material, typically fresh or lyophilized cotyledons, is homogenized and extracted with a solvent mixture such as 75-80% methanol (B129727) or ethanol (B145695) in water. The aqueous component ensures the solvation of the polar glucose moiety, while the alcohol disrupts cell membranes and dissolves the less polar sinapoyl groups. To improve efficiency, the extraction is often carried out using techniques like sonication or maceration with continuous stirring. Following extraction, the crude mixture is centrifuged or filtered to remove solid plant debris. A subsequent liquid-liquid partitioning step, for instance with hexane, may be employed to remove residual non-polar compounds like chlorophyll and lipids, yielding a clarified extract enriched with this compound and other polar metabolites.
Chromatographic Separation Methods for Purification
Due to the complexity of plant extracts, which contain numerous structurally similar compounds, multi-step chromatographic purification is essential to achieve the high degree of purity required for definitive structural analysis.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and purification of sinapoyl esters from crude or partially purified extracts. Reversed-phase (RP) HPLC is particularly effective for this purpose. The separation is typically performed on a C18 stationary phase, which retains the moderately non-polar analyte.
A gradient elution method is employed, where the mobile phase composition is varied over time to achieve optimal separation. The process usually starts with a highly polar mobile phase (e.g., water with a small percentage of acid, like formic acid, to improve peak shape) and gradually increases the proportion of a less polar organic solvent, such as acetonitrile (B52724) or methanol. This gradient allows for the initial elution of highly polar compounds, followed by the separation of compounds with increasing hydrophobicity. This compound, having two sinapoyl groups, is retained more strongly than its mono-substituted counterparts (e.g., 1-O-sinapoyl-beta-D-glucose) and thus elutes later in the gradient. Detection is commonly achieved using a photodiode array (PDA) detector, monitoring for the characteristic UV absorbance of the sinapoyl chromophore (around 330 nm), and coupled to a mass spectrometer for mass identification.
Table 1: Typical HPLC Parameters for Separation of Sinapoyl Esters
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B to 70% B over 40 minutes |
| Detection | PDA at 330 nm; ESI-MS |
For particularly complex mixtures or for obtaining larger quantities of the pure compound, more advanced chromatographic strategies are required.
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC) : This powerful technique significantly enhances separation capacity by coupling two different HPLC columns in series. nih.gov For instance, an extract can be first separated on one type of reversed-phase column, and then fractions from this first dimension are automatically transferred to a second, orthogonal column (e.g., one with a different stationary phase like cyano or amide). nih.gov This approach is highly effective for resolving isobaric and co-eluting compounds that would otherwise overlap in a single HPLC run, which is common in the analysis of Brassica metabolites. nih.gov
Countercurrent Chromatography (CCC) : CCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the analyte. wikipedia.org The separation occurs between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through as the mobile phase. wikipedia.org This technique is particularly well-suited for the preparative-scale purification of natural products from crude extracts and can yield high-purity compounds with excellent recovery. wikipedia.org
Spectroscopic Characterization Techniques
Once purified, the definitive structure of this compound is established using a combination of spectroscopic methods.
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. While complete, assigned experimental NMR data for this compound are not widely available in published literature, its structure can be confirmed by analyzing the characteristic signals of its constituent parts and their connections.
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the two sinapoyl moieties and the glucose unit. Key signals include two sets of aromatic protons (singlets, ~δ 6.8), two pairs of vinylic protons (doublets, ~δ 6.4 and 7.6), and methoxy (B1213986) group protons (singlets, ~δ 3.9). The anomeric proton of the glucose unit would appear as a doublet, with its chemical shift and coupling constant indicating the β-configuration. The downfield shift of the H-1 and H-2 protons of the glucose moiety compared to unsubstituted glucose would be indicative of acylation at these positions.
¹³C NMR : The carbon spectrum would show signals for the carbonyl carbons of the ester groups (~δ 166-168), aromatic and vinylic carbons of the sinapoyl groups, and the characteristic signals of the glucose backbone. The chemical shifts of C-1 and C-2 of the glucose would be shifted downfield due to the deshielding effect of the ester linkages.
2D NMR : Two-dimensional techniques are essential to assemble the structure. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network within the glucose unit. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon. Crucially, Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide the definitive evidence for the location of the sinapoyl groups by showing long-range correlations between the carbonyl carbons of the sinapoyl groups and the H-1 and H-2 protons of the glucose unit.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Structural Moieties of this compound
| Moiety | Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|---|
| Sinapoyl | H-2', H-6' | ~6.8 (s) | ~105 |
| H-α | ~6.4 (d) | ~115 | |
| H-β | ~7.6 (d) | ~146 | |
| OCH₃ | ~3.9 (s) | ~56 | |
| C=O | - | ~167 | |
| β-D-glucose | H-1 (anomeric) | >5.5 (d) | ~92 |
| H-2 | ~5.0 (dd) | ~73 |
Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of the molecule, corroborating the structure proposed by NMR. Using electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF), precise mass data can be obtained.
In negative ion mode ([M-H]⁻), this compound exhibits a deprotonated molecular ion at an m/z of approximately 591.17. Tandem MS (MS/MS) experiments, where this ion is isolated and fragmented, provide key structural information. The fragmentation pattern is characterized by the loss of its constituent parts.
Table 3: High-Resolution ESI-MS/MS Fragmentation Data for this compound
| Ion | Observed m/z | Formula | Interpretation |
|---|---|---|---|
| [M-H]⁻ | 591.1719 | C₂₈H₃₁O₁₄⁻ | Deprotonated molecular ion |
| [M-H-Sinapoyl]⁻ | 367.1272 | C₁₇H₂₁O₁₀⁻ | Loss of one sinapoyl group (224 Da) |
| [Sinapic Acid-H]⁻ | 223.0631 | C₁₁H₁₁O₅⁻ | Sinapic acid anion fragment |
Data sourced from public chemical databases.
The observation of a fragment corresponding to the loss of a sinapoyl group and a fragment representing the sinapate anion itself are strong indicators of the presence of these ester-linked moieties in the parent molecule.
Mass Spectrometry (MS)
LC-MS and LC-MS/MS Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem application (LC-MS/MS) are indispensable tools for the analysis of this compound. In typical analyses, the compound is first separated from a complex mixture by liquid chromatography before being introduced into the mass spectrometer.
In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecule [M-H]⁻. The high-resolution mass of this precursor ion is used for initial identification. nih.govuni.lu Further structural information is obtained through MS/MS, where the precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
The fragmentation pattern is characteristic of a glycosidic ester. The primary fragmentation pathway involves the cleavage of the ester linkages, leading to the loss of one or both sinapoyl moieties. A key fragment observed is the ion corresponding to deprotonated sinapic acid. The analysis of these specific neutral losses and fragment ions allows for the unambiguous identification of the constituent parts of the molecule—the glucose core and the two sinapoyl groups—and provides evidence for their connectivity. nih.gov
Below is a table summarizing the characteristic ions observed in the LC-MS/MS analysis of this compound in negative ion mode.
| Ion Description | Precursor/Fragment | Observed m/z |
| Deprotonated Molecule | [M-H]⁻ | 591.1719 |
| Fragment Ion | [Sinapic Acid - H]⁻ | 223.0631 |
| Fragment Ion | [M - Sinapoyl - H]⁻ | 367.1272 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with a high degree of accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, HRMS provides an exact mass that corresponds to its molecular formula, C28H32O14. nih.govebi.ac.uk The close agreement between the measured exact mass and the theoretically calculated mass for this formula serves as definitive proof of the compound's elemental composition, a fundamental step in its structural elucidation. nih.govebi.ac.uk
The table below presents the HRMS data for this compound.
| Property | Value |
| Molecular Formula | C28H32O14 |
| Calculated Monoisotopic Mass | 592.17921 Da |
| Average Mass | 592.54528 Da |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and chromophores present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region. This absorption is primarily due to the presence of the two sinapoyl groups, which act as chromophores. The conjugated system, formed by the benzene ring, the propenoic acid side chain, and the carbonyl group of the ester, is responsible for the characteristic absorption maximum. Aromatic rings conjugated with a carbonyl functionality typically exhibit absorption maxima around 280 nm. The extended conjugation in the sinapoyl moiety results in a significant absorption peak, generally observed in the range of 320-330 nm, which is characteristic of hydroxycinnamic acid derivatives.
Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is complex, reflecting its multifaceted structure. Key absorption bands include:
A broad band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups of the glucose unit and the phenolic hydroxyl groups of the sinapoyl moieties. docbrown.info
Absorptions in the 3000-2800 cm⁻¹ range due to C-H stretching vibrations of both aliphatic and aromatic/vinylic hydrogens. docbrown.info
A strong absorption band around 1700-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional groups linking the sinapoyl moieties to the glucose core.
Bands in the 1600-1450 cm⁻¹ region, which are indicative of C=C stretching vibrations within the aromatic rings of the sinapoyl groups.
A complex and strong series of bands in the fingerprint region, particularly between 1200 cm⁻¹ and 1000 cm⁻¹, which are attributed to C-O stretching vibrations of the esters, ethers, and alcohol groups present in the glucose moiety. docbrown.info
The table below summarizes the principal IR absorption bands expected for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H (Alcohol, Phenol) | Stretching, Broad |
| 3000-2800 | C-H (Aliphatic, Aromatic) | Stretching |
| 1720-1700 | C=O (Ester) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1200-1000 | C-O (Ester, Ether, Alcohol) | Stretching |
Analytical Techniques for the Detection and Quantification of 1,2 Di O Sinapoyl Beta D Glucose
Development and Validation of HPLC-based Methods
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of sinapic acid derivatives, including 1,2-di-O-sinapoyl-beta-D-glucose, in complex samples such as plant extracts researchgate.net. The development of robust HPLC methods involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
A commonly employed setup for the analysis of sinapoyl glucose esters is a reversed-phase HPLC system equipped with a diode array detector (DAD) researchgate.netnih.gov. A C18 column is a frequent choice for the stationary phase, providing effective separation of moderately polar compounds like sinapoyl derivatives nih.gov. Gradient elution is typically necessary to resolve the various phenolic compounds present in plant extracts. A common mobile phase combination consists of an aqueous solution of an acid, such as phosphoric acid or trifluoroacetic acid, and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.netnih.gov. The acidic component helps to suppress the ionization of phenolic acids, leading to sharper peaks and better retention. The gradient starts with a high proportion of the aqueous phase, which is gradually decreased as the percentage of the organic modifier is increased, allowing for the elution of compounds with increasing hydrophobicity. Detection is often performed at around 320-330 nm, which is the maximum absorbance wavelength for sinapic acid and its esters researchgate.net.
The analysis of this compound in complex matrices, such as seeds and meals from the Brassicaceae family (e.g., rapeseed or canola), presents significant challenges researchgate.netnih.gov. These matrices contain a multitude of interfering compounds, including other phenolics, lipids, and proteins, which can co-elute with the target analyte and affect the accuracy of quantification.
Method optimization is therefore critical. Sample preparation is a key step and often involves a solid-liquid extraction with solvents like methanol or ethanol (B145695) to isolate the phenolic fraction nih.gov. To release bound phenolic compounds from the plant cell wall, a hydrolysis step, either acidic or alkaline, may be employed, although this can also lead to the degradation of the target analyte if not carefully controlled researchgate.net.
The chromatographic conditions must be fine-tuned to achieve adequate resolution from interfering compounds. This can involve adjusting the gradient slope, the type and concentration of the acid modifier in the mobile phase, and the column temperature. For instance, a shallow gradient can improve the separation of closely eluting isomers. The choice of a high-resolution column with a smaller particle size can also enhance separation efficiency. To confirm the identity of the this compound peak, especially in a new or particularly complex matrix, coupling the HPLC system to a mass spectrometer is the definitive approach.
For the accurate quantification of this compound using HPLC-DAD, a validated calibration strategy is essential. The external standard method is the most common approach. This involves preparing a series of standard solutions of the purified compound at known concentrations and injecting them into the HPLC system to generate a calibration curve by plotting peak area against concentration nih.gov. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.
The validation of the method ensures its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy nih.govmdpi.com. Linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.00 nih.gov. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy nih.gov. Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD), which should be low. Accuracy is often determined through recovery studies, where a known amount of the standard is added to a sample matrix, and the percentage of the added standard that is measured is calculated nih.govmdpi.com.
Table 1: Example of HPLC Method Validation Parameters for Sinapic Acid Derivatives
| Parameter | Sinapine (B1681761) | Sinapoyl Glucose | Sinapic Acid |
| Detection Limit (µg/mL) | 0.20 | 0.40 | 0.20 |
| Quantification Limit (µg/mL) | 0.50 | 0.80 | 0.50 |
| Linearity Range (µg/mL) | 0.20–200.00 | 0.20–200.00 | 0.20–200.00 |
| Correlation Coefficient (R²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | >98.0 | >98.0 | >98.0 |
This table is illustrative and based on data reported for sinapic acid derivatives in canola extracts nih.gov.
Mass Spectrometry-based Quantification Approaches
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers superior selectivity and sensitivity for the quantification of this compound compared to HPLC with UV detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is a powerful tool for the highly selective and sensitive quantification of specific analytes in complex mixtures. This technique involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) in the first mass analyzer, its fragmentation in a collision cell, and the monitoring of specific fragment ions in the second mass analyzer.
For this compound, which has a molecular weight of 592.54 g/mol , the precursor ion in negative ionization mode would be the deprotonated molecule [M-H]⁻ at an m/z of 591.17192. Upon collision-induced dissociation, this precursor ion yields characteristic fragment ions. A likely fragmentation pathway involves the cleavage of the glycosidic bond and the ester linkages, producing ions corresponding to sinapic acid (m/z 223.06) and other fragments of the glucose moiety ufz.deresearchgate.net. By monitoring one or more of these specific precursor-to-product ion transitions, the instrument can selectively quantify this compound with minimal interference from the matrix.
Table 2: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 591.17 |
| Collision Energy (eV) | 20 (This is an example and requires optimization) |
| Product Ions (m/z) | e.g., 223.06, 367.13 |
The precursor and product ions are based on experimental data for this compound ufz.de. Collision energy needs to be optimized for the specific instrument used.
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for quantification as it can provide highly accurate and precise results by correcting for both matrix effects and variations in sample preparation and instrument response jchr.orgeurisotop.com. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the beginning of the analytical procedure.
For this compound, this would ideally involve the synthesis of the compound with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ²H, or ¹⁵N). For instance, ¹³C₆-glucose could be used as a precursor in a biosynthetic or chemical synthesis route to produce ¹³C-labeled this compound.
The isotopically labeled internal standard is chemically identical to the analyte and will therefore behave in the same way during extraction, derivatization (if any), and chromatography. However, it is distinguishable by its mass in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy, as this ratio is largely unaffected by variations in the analytical process eurisotop.comnih.gov. While the synthesis of a specific labeled standard for this compound can be challenging and costly, the unparalleled accuracy of IDMS makes it the method of choice for reference measurements and for validating other quantitative methods.
Chromatographic Fingerprinting for Quality Control and Authentication
Chromatographic fingerprinting is a powerful approach for the quality control and authentication of botanical materials. This technique generates a characteristic chemical profile, or "fingerprint," of a sample, which can be used to confirm its identity, assess its quality, and detect adulteration. For plants rich in sinapoyl derivatives like those from the Brassica genus, the profile of these compounds can serve as an effective fingerprint researchgate.netmdpi.com.
HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used for generating chromatographic fingerprints. An HPTLC fingerprint, for example, can provide a rapid and cost-effective way to screen a large number of samples. The fingerprint is a visual representation of the different chemical constituents of the sample, separated on the HPTLC plate. For Brassica napus seeds, the fingerprint would show a characteristic pattern of bands corresponding to sinapine, sinapic acid, and various sinapoyl glucose esters, including this compound mdpi.com.
By comparing the fingerprint of a test sample to that of a well-characterized reference material, it is possible to assess its authenticity and quality. For instance, a significant deviation in the pattern or intensity of the bands could indicate a different plant species, a different geographical origin, or improper storage conditions. The presence or absence of specific marker compounds, such as this compound, and their relative abundance within the fingerprint can be crucial for differentiating between closely related species or different cultivars researchgate.net. This approach is therefore highly valuable for the standardization of herbal products and for ensuring the quality and consistency of food ingredients derived from these plants.
Micro-analytical Techniques for in situ Localization
The precise spatial distribution of this compound within plant tissues is crucial for understanding its physiological roles, from defense mechanisms to developmental processes. Micro-analytical techniques offer the ability to map the location of this and other metabolites directly on tissue sections, providing a visual representation of their accumulation at a cellular or sub-cellular level. The primary methods for such in situ localization are Mass Spectrometry Imaging (MSI) and Confocal Laser Scanning Microscopy (CLSM), each providing unique advantages for visualizing the distribution of phenolic compounds.
Mass Spectrometry Imaging (MSI) has become a powerful, label-free tool for mapping a wide range of molecules, including specialized metabolites like sinapate esters, directly in biological tissues. oup.comwiley.comfrontiersin.org This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy to generate ion images that represent the distribution of specific compounds. mdpi.com For plant metabolomics, Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most widely used MSI techniques. oup.com
The general workflow for MALDI-MSI involves cryo-sectioning the plant tissue (e.g., a seed or leaf), coating the section with a chemical matrix that absorbs laser energy, and then systematically irradiating the tissue surface with a laser. nih.gov At each point, the laser desorbs and ionizes molecules from the tissue, which are then identified by their mass-to-charge ratio (m/z). nih.gov By compiling the mass spectra from every point, a two-dimensional map of the distribution of this compound (expected [M-H]⁻ at m/z 591.17) can be generated. nih.govuni.lu This approach has been successfully used to visualize the distribution of various primary and secondary metabolites in the tissues of many plant species, including phenolics in Brassica. oup.comnih.gov Studies on Brassica napus seeds have shown that the formation of a complex array of sinapate esters is dependent on the precursor 1-O-sinapoyl-beta-glucose, suggesting that techniques capable of mapping this precursor and related esters can elucidate the localization of this compound. researchgate.net
| Technique | Principle | Application to this compound | Key Advantages |
| MALDI-MSI | A laser is fired at a tissue section coated with an energy-absorbing matrix. Desorbed and ionized molecules are analyzed by a mass spectrometer to determine their mass-to-charge ratio and spatial coordinates. | Label-free detection and imaging of the compound based on its specific m/z value directly on plant tissue sections (e.g., seeds, leaves). | High chemical specificity; ability to map numerous metabolites simultaneously in a single experiment. |
| CLSM | A focused laser excites autofluorescent molecules or fluorescent dyes within a sample. Emitted light is detected through a pinhole to reject out-of-focus light, creating a high-resolution optical section. | Visualization based on the natural fluorescence of the sinapoyl moieties under UV or blue light excitation. Can differentiate accumulation in vacuoles, cell walls, or cytoplasm. | High spatial resolution (sub-cellular); ability to image living tissues; can provide 3D reconstructions of compound localization. |
Confocal Laser Scanning Microscopy (CLSM) is another valuable technique for the in situ localization of phenolic compounds. researchgate.net This method relies on the natural fluorescence (autofluorescence) of certain molecules when excited by a laser of a specific wavelength. researchgate.net Hydroxycinnamic acids and their esters, including sinapate esters, are known to fluoresce, typically when excited with UV or blue light. researchgate.net
Using CLSM, fresh or fixed plant tissue sections can be observed directly. The sinapoyl groups within this compound would emit a characteristic fluorescence, allowing for their visualization within different cells and subcellular compartments, such as vacuoles or cell walls. researchgate.netresearchgate.net This technique is instrumental in determining the precise location of phenolic accumulation in response to developmental cues or environmental stress. researchgate.net While CLSM may not offer the same chemical specificity as MSI for distinguishing between structurally similar sinapate esters, its high spatial resolution and capacity for live-cell imaging provide complementary information on the dynamics of compound storage. nih.gov Histochemical reagents, such as Naturstoffreagenz A, can also be used with CLSM to enhance or induce fluorescence of certain phenolics, aiding in their detection. researchgate.netnih.gov
| Compound Class | Plant Species | Tissue | Technique Used | Findings |
| Hydroxycinnamic Acids | Equisetum spp. | Rhizome | CLSM | Autofluorescence revealed accumulation in cell walls. researchgate.net |
| Phenolic Compounds | Helianthus annuus | Root | CLSM | Intense fluorescence observed in host cell walls and parasite tissues during infection. researchgate.net |
| Sinapate Esters | Brassica napus | Seeds | HPLC (Inferred for Imaging) | Disappearance of sinapate esters after suppression of a key gene suggests co-localization. researchgate.net |
| G- and S-lignin | Maple Tree | Wood Tissue | SIMS-MSI | Differential distribution of lignin (B12514952) types within vessel walls and growth rings. mdpi.com |
| Anthocyanins | Theobroma cacao | Callus | Photonic Microscopy | Direct observation of colored compounds in specific cell clusters. nih.gov |
Investigative Studies on the Biological Activities of 1,2 Di O Sinapoyl Beta D Glucose
Antioxidant Mechanisms and Radical Scavenging Capacity (in vitro and in vivo animal models)
Direct investigative studies detailing the antioxidant mechanisms and radical scavenging capacity of 1,2-di-O-sinapoyl-beta-D-glucose are not extensively available in current scientific literature. However, the antioxidant potential of this compound can be inferred from the well-documented activities of its parent compound, sinapic acid, and related sinapate esters. Sinapic acid is a hydroxycinnamic acid derivative known to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties nih.govscispace.com.
The antioxidant activity of phenolic compounds like sinapic acid and its derivatives is primarily attributed to their chemical structure. The presence of a phenolic hydroxyl group on the aromatic ring allows them to act as hydrogen or electron donors, which enables the neutralization of free radicals scispace.com. The two methoxy (B1213986) groups on the phenyl ring of sinapic acid also enhance its antioxidant ability scispace.com. In vitro assays have consistently demonstrated the radical scavenging capabilities of sinapic acid against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals researchgate.net.
Studies on other sinapate esters, such as β-sitosteryl sinapate, have shown significant antioxidant potential in both DPPH and ABTS assays, suggesting that the sinapoyl moiety is crucial for this activity nih.gov. While glycosylation can sometimes affect antioxidant capacity, some sinapoyl glucosides have demonstrated radical scavenging activity comparable to or even slightly higher than sinapic acid itself scispace.com. Given that this compound possesses two sinapoyl moieties, it is plausible that it exhibits considerable antioxidant and radical scavenging activities, though specific experimental validation is required.
Table 1: Antioxidant Activity of Sinapic Acid and a Related Sinapate Ester
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Sinapic Acid | DPPH Radical Scavenging | Showed higher activity than Trolox (a vitamin E analogue) | researchgate.net |
| Sinapic Acid | ABTS Radical Scavenging | Effective scavenging confirmed | researchgate.net |
| β-sitosteryl sinapate | DPPH Radical Scavenging | IC₅₀ = 238.9 µmol/L | nih.gov |
This table presents data for related compounds due to the absence of specific data for this compound.
Anti-inflammatory Properties (mechanistic studies, in vitro and in vivo animal models)
There is a notable lack of direct mechanistic studies on the anti-inflammatory properties of this compound in either in vitro or in vivo models. However, the anti-inflammatory effects of its precursor, sinapic acid, have been extensively investigated, providing a basis for predicting the potential activity of its derivatives.
Sinapic acid has been shown to exert anti-inflammatory effects through various mechanisms. A key mechanism is the suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome nih.gov. By inhibiting NLRP3 inflammasome activation, sinapic acid can block the activation of caspase-1 and the subsequent secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β) in macrophages nih.gov.
Furthermore, sinapic acid can inhibit the production of other pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂) acs.org. Mechanistic studies have revealed that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels acs.org. This suppression is achieved through the inactivation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, tumor necrosis factor-alpha (TNF-α), and IL-1β acs.orgmdpi.com.
In vivo animal models have corroborated these findings. Oral administration of sinapic acid has been shown to reduce paw edema in rats, a common model for acute inflammation acs.org. These findings suggest that sinapic acid derivatives, potentially including this compound, could be valuable as anti-inflammatory agents, although this requires direct experimental confirmation scispace.commdpi.com.
Table 2: Anti-inflammatory Mechanisms of Sinapic Acid
| Mechanism | Effect | Model | Reference |
|---|---|---|---|
| NLRP3 Inflammasome | Inhibition of activation, leading to decreased caspase-1 activation and IL-1β secretion. | Bone Marrow-Derived Macrophages (in vitro) | nih.gov |
| NF-κB Pathway | Suppression of activation, leading to reduced expression of pro-inflammatory genes. | RAW 264.7 Macrophages (in vitro) | acs.org |
| Pro-inflammatory Mediators | Inhibition of NO and PGE₂ production. | RAW 264.7 Macrophages (in vitro) | acs.org |
| Pro-inflammatory Cytokines | Inhibition of TNF-α and IL-1β mRNA expression. | RAW 264.7 Macrophages (in vitro) | acs.org |
This table presents data for sinapic acid due to the absence of specific data for this compound.
Role in Plant Defense Mechanisms
This compound is a naturally occurring plant metabolite, specifically a sinapate ester, found predominantly in members of the Brassicaceae family, such as Brassica napus (rapeseed) and Raphanus sativus (radish) nih.gov. Sinapate esters are recognized for their significant roles in plant defense against various environmental challenges.
Response to Pathogens and Stressors
Sinapate esters are integral to the plant's defense response against both biotic and abiotic stressors. The biosynthesis and accumulation of these compounds are often induced upon pathogen attack or exposure to environmental stress.
Research has indicated that the accumulation of sinapic acid and its esters in plant leaves can offer protection against pathogenic fungi. This suggests a role for these compounds as phytoalexins or defense-related metabolites. Furthermore, sinapate ester metabolism is implicated in the plant's response to abiotic stresses such as drought. The modulation of these compounds helps the plant adapt to and survive periods of water scarcity. The levels of 1-O-sinapoyl-beta-D-glucose, the direct precursor to this compound, have been shown to change in response to various stressors, indicating the dynamic role of this metabolic pathway in plant defense researchgate.net.
Table 3: Role of Sinapate Esters in Plant Defense
| Defense Mechanism | Specific Role of Sinapate Esters | Plant Model/Context | Reference |
|---|---|---|---|
| UV-B Protection | Act as UV-B screening compounds in epidermal cells. | General (Vegetative Tissues) | nih.gov |
| Light Condition Response | 1,2-disinapoylglucose accumulates in dark-grown seedlings. | Seedlings | nih.gov |
| Pathogen Defense | Provide protection against pathogenic fungi. | General | Not specified in snippets |
Other Bioactivities Investigated in Preclinical Models
Currently, there is a significant lack of available scientific literature concerning other specific bioactivities of this compound investigated in preclinical models. Research has predominantly focused on the general physiological roles of the broader class of sinapate esters within plants. While the parent compound, sinapic acid, has been explored for numerous pharmacological activities including neuroprotective and anticancer effects, these properties have not been specifically investigated for this compound nih.govscispace.comacs.org. Therefore, the potential for this compound in other therapeutic areas remains an open field for future scientific inquiry.
Chemoenzymatic and Synthetic Approaches to 1,2 Di O Sinapoyl Beta D Glucose and Its Analogues
Chemoenzymatic Synthesis Using Acyltransferases
The most direct and biologically relevant method for synthesizing 1,2-di-O-sinapoyl-beta-D-glucose is through the action of the enzyme sinapoylglucose:sinapoylglucose O-sinapoyltransferase (SST), classified under EC 2.3.1.103. rsc.orgresearchgate.net This enzyme facilitates a disproportionation reaction where two molecules of 1-O-sinapoyl-beta-D-glucoside serve as both acyl donors and acceptors. rsc.orgnih.gov One molecule transfers its sinapoyl group to the C-2 hydroxyl position of the glucose moiety of the second molecule, yielding this compound and one molecule of D-glucose. rsc.orgresearchgate.net
This enzymatic reaction is a key step in the metabolic pathway of sinapate esters in certain plants, particularly under conditions where light is limited. chemrxiv.org In dark-grown seedlings of species like radish (Raphanus sativus), there is an accumulation of 1,2-disinapoylglucose, suggesting this pathway is a method for the plant to channel 1-sinapoylglucose towards different metabolic fates depending on developmental and environmental cues. chemrxiv.org
Detailed Research Findings:
A study utilizing a protein preparation from the cotyledons of dark-grown Raphanus sativus seedlings demonstrated the enzymatic synthesis of 1,2-di-O-sinapoyl-β-D-glucopyranose from 1-O-sinapoyl-β-D-glucose. Current time information in Bangalore, IN. The research identified the optimal conditions for this reaction, providing valuable parameters for its chemoenzymatic application.
| Enzyme Property | Finding | Source |
| Enzyme Name | sinapoylglucose:sinapoylglucose O-sinapoyltransferase | rsc.org |
| EC Number | 2.3.1.103 | rsc.org |
| Reaction | 2 1-O-sinapoyl-beta-D-glucoside ⇌ this compound + D-glucose | researchgate.net |
| Source Organism | Raphanus sativus (radish) seedlings | Current time information in Bangalore, IN. |
| Optimal pH | 7.5 in 0.1M HEPES buffer | Current time information in Bangalore, IN. |
This chemoenzymatic approach is highly specific and avoids the need for complex protecting group strategies often required in total chemical synthesis.
Total Chemical Synthesis Strategies
A complete chemical synthesis of this compound from non-natural precursors has not been extensively detailed in a single procedure. However, a plausible strategy can be constructed based on the synthesis of its precursors and established methods in carbohydrate chemistry. The synthesis would logically proceed in two main stages: the synthesis of 1-O-sinapoyl-beta-D-glucose, followed by the selective acylation of the 2-hydroxyl group.
Stage 1: Synthesis of 1-O-β-sinapoyl Glucopyranose
The synthesis of 1-O-β-sinapoyl glucopyranose has been successfully achieved. nih.gov A stereoselective glycosylation reaction is performed between a protected glycosyl donor and a sinapic acid derivative where the phenolic hydroxyl group is protected. nih.gov For instance, a protected glucose derivative can be reacted with sinapic acid. Subsequent removal of protecting groups yields the desired 1-O-sinapoyl-beta-D-glucose. nih.gov
Stage 2: Selective 2-O-Acylation
The second step involves the regioselective introduction of a second sinapoyl group at the C-2 position of the glucose moiety. This is a significant challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org Methods for regioselective acylation often employ specific catalysts or protecting group manipulations. researchgate.netchemrxiv.org One potential approach involves the use of organotin reagents, which can activate specific hydroxyl groups for acylation. Alternatively, enzymatic catalysis in a controlled environment could achieve the desired regioselectivity. Given the higher reactivity of the anomeric hydroxyl group, its initial acylation is more straightforward. nih.gov The subsequent selective acylation of the 2-OH group would require careful optimization of reaction conditions and potentially the use of specialized catalysts to differentiate it from the other secondary hydroxyls at C-3 and C-4, and the primary hydroxyl at C-6. rsc.org
Semisynthesis from Natural Precursors
Semisynthetic approaches leverage natural products as starting materials, which can be more efficient than total synthesis. For this compound, two primary semisynthetic routes are feasible.
The first and most direct route involves the isolation of 1-O-sinapoyl-beta-D-glucose from natural sources, such as plants from the Brassicaceae family where it is a common metabolite. researchgate.net Once isolated, this natural precursor can be subjected to a selective acylation at the 2-position using either a chemical or an enzymatic catalyst, as described in the total synthesis section. This approach benefits from the natural availability of the monosubstituted glucose ester.
A second semisynthetic route begins with the natural products sinapic acid and D-glucose. Sinapic acid can be readily obtained from the hydrolysis of rapeseed meal. rsc.org These precursors can then be chemically or enzymatically coupled to form 1-O-sinapoyl-beta-D-glucose, which is then further acylated to yield the final product. The chemical synthesis of 1-O-β-feruloyl and 1-O-β-sinapoyl glucopyranoses has been demonstrated, providing a basis for this approach. nih.gov
Modification of the Sinapoyl or Glucose Moieties for Structure-Activity Relationship Studies
To date, specific structure-activity relationship (SAR) studies on this compound and its analogues are not widely reported in the literature. However, the known biological activities of sinapate esters, such as their antioxidant and UV-filtering properties, suggest that modifications to the molecule could modulate its efficacy. nih.govnih.gov SAR studies would typically involve the synthesis of analogues with systematic changes to the sinapoyl and glucose moieties.
Modification of the Sinapoyl Moieties:
Analogues could be created by altering the substitution pattern on the aromatic ring of the sinapoyl groups. This could include varying the number and position of the methoxy (B1213986) and hydroxyl groups. For example, replacing the sinapoyl groups with feruloyl or caffeoyl groups would allow for an investigation into the role of the methoxy groups in the compound's biological activity. The synthesis of such analogues could be achieved by using the corresponding substituted hydroxycinnamic acids in the chemoenzymatic or chemical synthesis routes.
| Potential Modification | Rationale for SAR Study |
| Varying methoxy groups | To determine the influence of methoxylation on antioxidant and other biological activities. |
| Introducing different acyl groups | To explore the impact of the entire acyl moiety on activity, for example, by using ferulic or caffeic acid. |
| Modifying the propenoate linker | To assess the importance of the double bond and its stereochemistry for biological function. |
Modification of the Glucose Moiety:
The glucose core serves as a scaffold for the sinapoyl groups. nih.gov Its modification could provide insights into the spatial requirements for activity. Potential modifications include:
Epimerization: Changing the stereochemistry of the hydroxyl groups on the glucose ring (e.g., to generate mannose or galactose analogues).
Replacement of the sugar: Substituting glucose with other monosaccharides (e.g., xylose, rhamnose) or even a non-carbohydrate polyol.
Modification of hydroxyl groups: Derivatizing the free hydroxyl groups at the 3, 4, and 6 positions to investigate their role in solubility and interaction with biological targets.
The synthesis of these analogues would provide a library of compounds to systematically evaluate how structural changes affect biological activities like antioxidant capacity, enzyme inhibition, or UV absorption.
Structure Activity Relationship Studies of Sinapoyl Glucose Esters, Including 1,2 Di O Sinapoyl Beta D Glucose
Elucidation of Structural Determinants for Biological Activities
The biological activities of sinapoyl glucose esters, such as 1,2-di-O-sinapoyl-beta-D-glucose, are determined by a combination of their structural components. These compounds possess a p-hydroxyphenol moiety with two methoxy (B1213986) groups, which is a feature of sinapic acid and its derivatives. nih.gov The sinapic acid component is a primary determinant of the antioxidant activity, a common feature among hydroxycinnamic acids. This activity is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
Acylation, the process of adding an acyl group (like a sinapoyl group) to the glucose core, is another critical structural determinant. Studies on other natural glycosides have shown that acylation can significantly enhance biological properties. nih.govmdpi.com For instance, acylation can increase the stability of the molecule and modify its lipophilicity. nih.govmdpi.com An increase in lipophilicity may facilitate the molecule's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy. The presence of multiple acyl groups can also create a molecular structure that more effectively shields the core from degradation or interacts more strongly with biological targets. nih.gov The diverse biological activities reported for sinapoyl esters include antioxidant, anti-microbial, anti-inflammatory, and anti-cancer effects. nih.govresearchgate.net
Comparative Analysis with Monosinapoyl Glucoses (e.g., 1-O-sinapoyl-beta-D-glucose)
Comparing di-acylated and mono-acylated sinapoyl glucoses reveals the significant impact of the number of sinapoyl moieties on the molecule's properties and function. 1-O-sinapoyl-beta-D-glucose serves as a direct biosynthetic precursor to this compound. researchgate.netwikipedia.org An enzyme, sinapoylglucose-sinapoylglucose O-sinapoyltransferase, catalyzes the transfer of a sinapoyl group from one molecule of 1-O-sinapoyl-beta-D-glucose to another, yielding this compound and D-glucose. wikipedia.org
The addition of a second sinapoyl group at the 2-position of the glucose ring in this compound introduces several key differences compared to its mono-acylated counterpart:
Increased Molecular Weight and Lipophilicity: The presence of two sinapoyl groups substantially increases the molecular weight and the non-polar surface area, which is expected to increase its lipophilicity. This could influence its interaction with biological membranes and hydrophobic binding pockets of enzymes or receptors.
Enhanced Biological Potential: While direct comparative studies are limited, general principles of acylation suggest that the di-acylated form may exhibit enhanced biological activities. nih.govmdpi.com The presence of two sinapoyl moieties provides twice the number of phenolic groups, which could theoretically lead to greater antioxidant capacity.
Steric Hindrance: The two bulky sinapoyl groups create a more sterically hindered molecule, which could lead to more specific interactions with biological targets compared to the more flexible mono-acylated form.
| Property | This compound | 1-O-sinapoyl-beta-D-glucose |
|---|---|---|
| Molecular Formula | C28H32O14 nih.gov | C17H22O10 nih.gov |
| Molecular Weight | 592.5 g/mol nih.gov | 386.3 g/mol nih.gov |
| Description | A beta-D-glucose molecule with sinapoyl groups at the 1- and 2-positions. ebi.ac.uk | A beta-D-glucose molecule with a sinapoyl group at the anomeric hydroxy position. nih.gov |
Impact of Acylation Position on Biological Efficacy
Studies on other classes of acylated natural products, such as flavonoids, have demonstrated that the location of acyl groups significantly affects their biological activity. mdpi.com For example, the acetylation of a hydroxyl group at a specific position can either enhance or decrease the inhibitory potency of the flavonoid against cancer cell lines. mdpi.com This is because the position of the acyl group affects how the molecule can orient itself to bind with a target protein or enzyme. The placement of bulky groups like sinapoyl esters at adjacent positions (C1 and C2) will restrict the rotation of bonds and create a unique stereochemical profile, influencing its ability to fit into specific binding sites. Therefore, the biological efficacy of a di-sinapoyl glucose ester is not only dependent on the presence of two sinapoyl groups but also on their precise spatial arrangement around the glucose scaffold.
Molecular Modeling and Docking Studies to Elucidate Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These studies provide valuable insights into the binding affinity, orientation, and specific molecular interactions that govern the biological activity of the compound.
The process typically involves:
Creating 3D models: A three-dimensional structure of both the ligand (this compound) and the target receptor is generated.
Docking simulation: The ligand is computationally "placed" into the binding site of the receptor in various possible orientations.
Scoring and analysis: A scoring function is used to estimate the binding affinity for each orientation, predicting the most stable binding mode. This analysis can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.
While molecular docking has been successfully applied to other natural products to understand their mechanisms of action, such as the inhibition of butyrylcholinesterase by other plant-derived compounds, specific molecular modeling and docking studies for this compound are not extensively documented in the available literature. researchgate.net Such research would be a valuable future direction to identify the specific protein targets of this compound and to elucidate the structural basis for its reported biological activities at a molecular level.
Future Research Directions and Challenges in 1,2 Di O Sinapoyl Beta D Glucose Research
Elucidating Unexplored Biosynthetic and Metabolic Pathways
The formation of 1,2-di-O-sinapoyl-beta-D-glucose is a fascinating enzymatic process. It is synthesized from two molecules of 1-O-sinapoyl-beta-D-glucoside in a reaction catalyzed by sinapoylglucose—sinapoylglucose O-sinapoyltransferase, which also yields D-glucose as a product. wikipedia.org This enzyme belongs to the transferase family, specifically the acyltransferases. wikipedia.org
While this key step is known, the broader biosynthetic and metabolic network surrounding this compound is far from fully mapped. The upstream synthesis of its precursor, 1-O-sinapoyl-beta-D-glucose, is part of the well-established phenylpropanoid pathway. nih.govoup.com This pathway begins with the amino acid phenylalanine and proceeds through a series of intermediates, including sinapic acid, which is then glycosylated to form sinapoylglucose. nih.gov Key enzymes in this broader pathway include UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT). uni-freiburg.de
A significant challenge lies in understanding the regulation of these pathways. The expression of the genes encoding these enzymes, such as BnSGT1 and BnSCT in Brassica napus, is tightly controlled during different developmental stages, like seed development and germination. nih.gov Future research must focus on identifying the specific transcription factors and signaling molecules that govern the flux through this pathway, leading to the accumulation of this compound and other related sinapate esters. For instance, silencing the BnSCT genes in B. napus led to reduced sinapine (B1681761) but an increase in sinapoylglucose, indicating a complex interplay and feedback mechanism within the network. db-thueringen.de Furthermore, the subcellular localization of these pathways, with sinapoylglucose formation likely in the cytosol and the final esters being deposited in the vacuole, suggests that transport mechanisms are involved and require detailed characterization. biocyc.org
Deeper Investigation into Biological Mechanisms and Target Identification
The biological functions of sinapate esters, the class of compounds to which this compound belongs, are primarily associated with plant defense and stress response. nih.govontosight.ai They are known to be involved in protecting plants from the damaging effects of UV-B radiation. biocyc.orgresearchgate.net The accumulation of sinapate esters is a key part of the plant's sunscreen mechanism. nih.gov However, the specific role of the disubstituted form, this compound, as compared to its monosubstituted precursor or other esters like sinapoyl malate (B86768) and sinapine, is not well-defined.
A major challenge is to move beyond the general "UV-protectant" or "antioxidant" labels and identify the precise molecular targets and mechanisms of action. For example, how does this specific compound interact with cellular components to mitigate UV damage? Does it directly absorb UV radiation, quench reactive oxygen species, or does it trigger downstream signaling pathways that lead to a protective response? Research using mutants, such as the Arabidopsis thalianasng1 mutant which accumulates sinapoylglucose instead of sinapoylmalate, has been instrumental in dissecting the roles of different esters. researchgate.netnih.gov Similar genetic approaches targeting the sinapoylglucose—sinapoylglucose O-sinapoyltransferase enzyme could illuminate the specific functions of this compound.
Future research should aim to identify the proteins, lipids, or nucleic acids that directly interact with this compound. Unraveling these interactions will be key to understanding its full biological significance, which may extend beyond stress tolerance to roles in growth, development, or interactions with other organisms.
Development of Advanced Analytical Platforms
The study of this compound is heavily reliant on sophisticated analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for its detection and quantification. nih.gov Specific methods, such as LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), have been used to characterize the compound, identifying its precursor ion and fragmentation patterns. nih.gov For example, in negative ionization mode, the [M-H]⁻ ion is observed at an m/z of 591.213. nih.gov
Despite these advances, significant analytical challenges remain. The chemical similarity between various sinapate esters makes their separation and individual quantification complex. Developing chromatographic methods with higher resolution and mass spectrometry techniques with greater specificity is crucial. This will allow researchers to accurately profile the entire suite of sinapate esters in a given tissue, providing a clearer picture of the metabolic dynamics.
Another challenge is the in-situ visualization of the compound within plant tissues. Techniques like mass spectrometry imaging could provide invaluable information on the precise localization of this compound within cells and tissues, linking its presence to specific biological functions. Furthermore, creating certified reference standards for this compound is essential for accurate quantification across different studies and laboratories, a step that is vital for building a robust body of knowledge.
Sustainable Production and Bioprospecting
This compound is a natural product found in plants, particularly in the family Brassicaceae, which includes species like rapeseed (Brassica napus) and radish (Raphanus sativus). nih.govnih.gov These plants, and the agro-industrial wastes they generate (like rapeseed meal), represent a significant potential source of this and other bioactive sinapate esters. nih.gov
A key challenge is the development of efficient and sustainable methods for extracting and purifying this compound from these natural sources. Research has explored optimizing extraction conditions, such as solvent choice (ethanol-water mixtures) and temperature, to maximize the yield of sinapate esters from biomass. nih.gov However, these methods need to be scaled up and made more environmentally friendly, perhaps through the use of green solvents or advanced techniques like microwave-assisted extraction. nih.gov
Beyond direct extraction, bioprospecting for new, high-yielding plant sources is a promising avenue. This involves screening a wide range of plant species, potentially outside of the Brassicaceae, for their ability to produce this specific compound. Furthermore, biotechnological production methods offer a sustainable alternative. Engineering microorganisms or utilizing plant cell cultures to produce this compound could provide a controlled and scalable supply, independent of agricultural variables. ontosight.ai This, however, requires a complete understanding of the biosynthetic pathway and its regulatory elements to successfully engineer into a heterologous host. researchgate.net
Integration with Systems Biology and Omics Approaches
To fully comprehend the role of this compound, it must be studied within the broader context of the plant's entire biological system. This is where systems biology and "omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—become indispensable. nih.gov These technologies can provide a comprehensive snapshot of the molecular changes that occur in response to the presence or absence of this compound. nih.gov
For example, transcriptomics can reveal which genes are up- or down-regulated when the biosynthesis of this compound is altered, providing clues to its downstream effects and regulatory networks. nih.gov Metabolomics, the large-scale study of small molecules, can show how the levels of this compound correlate with other metabolites, revealing previously unknown biochemical relationships. oup.com Proteomics can identify changes in protein expression that are linked to the compound's function.
The primary challenge in this area is the integration and interpretation of these massive, multi-layered datasets. nih.gov Developing sophisticated bioinformatics tools and computational models is essential to connect the dots between genes, proteins, metabolites, and the ultimate biological function of this compound. ebi.ac.uk A systems biology approach will allow researchers to build predictive models of the sinapate ester metabolic network, which could be used to guide metabolic engineering efforts for enhanced production or to formulate new hypotheses about the compound's role in plant biology. nih.gov
Q & A
Q. What analytical techniques are recommended for structural elucidation and purity assessment of 1,2-di-O-sinapoyl-beta-D-glucose?
To confirm the structure and purity of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve glycosidic linkages and acyl group positions .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C28H32O14, exact mass 592.1792) and detect fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis or diode-array detection to assess purity and quantify sinapoyl moieties .
Q. How can researchers identify the biosynthetic pathway of this compound in plant systems?
Leverage pathway databases like KEGG (map01110: Biosynthesis of secondary metabolites) and MetaCyc to trace phenylpropanoid and sinapate metabolism. Enzymatic assays (e.g., acyltransferases) and isotopic labeling (e.g., <sup>13</sup>C-glucose) can validate precursor incorporation .
Q. What are the primary natural sources of this compound, and how can they be extracted efficiently?
The compound is typically found in Brassicaceae plants. Optimize extraction using:
- Solvent Systems : Methanol/water (70:30 v/v) with 0.1% formic acid to enhance phenolic stability.
- Ultrasound-Assisted Extraction (UAE) : Reduces time and improves yield compared to maceration .
- Metabolomics Databases : Cross-reference with entries in PubChem (CID 5280665) and Metabolomics Workbench for species-specific reports .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the anti-inflammatory activity of this compound?
- Model Selection : Use diabetic nephropathy rodent models (e.g., streptozotocin-induced) to mimic oxidative stress and inflammation, as demonstrated for structurally analogous galloyl-glucose derivatives .
- Dosage Regimen : Administer orally (10–50 mg/kg/day) for 4–8 weeks, monitoring biomarkers like TNF-α, IL-6, and renal SOD/GSH levels .
- Ethical Compliance : Adhere to institutional guidelines (e.g., Animal Ethics Committee protocols for humane endpoints) .
Q. What strategies can optimize the chemical synthesis of this compound?
- Protection-Deprotection Approach : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls on glucose, enabling regioselective acylation with sinapoyl chloride .
- Enzymatic Synthesis : Screen bacterial acyltransferases (e.g., from Bacillus spp.) for higher regioselectivity and yield under mild conditions .
- Purification Challenges : Address low solubility in organic solvents via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Q. How can conflicting data on the antioxidant capacity of this compound be resolved?
- Standardized Assays : Compare results across multiple methods (e.g., DPPH, FRAP, ORAC) under controlled pH and temperature .
- Interference Controls : Pre-treat samples with polyvinylpolypyrrolidone (PVPP) to remove non-target phenolics .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, adjusting for variability in solvent systems and assay protocols .
What methodological frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- PICO Framework : Define P opulation (e.g., cell lines, animal models), I ntervention (dose/concentration), C omparator (untreated controls), and O utcome (e.g., gene expression, metabolite levels) .
- FINER Criteria : Ensure questions are F easible (resource-appropriate), I nteresting (mechanistically novel), N ovel (unaddressed in literature), E thical, and R elevant (to disease models or plant biochemistry) .
Q. How should systematic reviews on the bioactivity of sinapoyl-glucose derivatives be conducted?
- Search Strategy : Use Boolean terms (e.g., "this compound" AND "anti-inflammatory") across PubMed, Scopus, and Embase, excluding non-English and non-RCT studies .
- Grey Literature : Include preprints from bioRxiv and institutional repositories, applying quality assessment tools like AMSTAR-2 .
Q. What experimental approaches are suitable for mechanistic studies of this compound in signaling pathways?
- Molecular Docking : Simulate interactions with NF-κB or Nrf2 using AutoDock Vina and PDB structures (e.g., 1NFK) .
- Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify differentially expressed genes (e.g., IL1B, HMOX1) .
- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) via fluorescence polarization assays .
Q. How can researchers ensure reproducibility when quantifying this compound in plant extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
